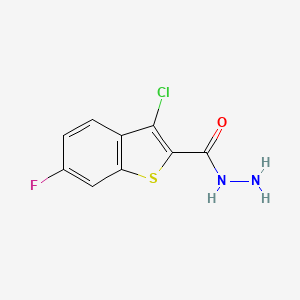

3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide

Description

FT-IR Spectroscopy

Characteristic absorption bands include:

NMR Spectroscopy

UV-Vis Spectroscopy

In methanol, the compound shows absorption maxima at λₘₐₓ = 275 nm (π→π* transition of the benzothiophene core) and λₘₐₓ = 320 nm (n→π* transition of the carbohydrazide group). Solvatochromic shifts indicate polarity-dependent electronic transitions.

Comparative Analysis of Halogen-Substituted Benzothiophene Derivatives

Halogen substitution significantly alters physicochemical and electronic properties (Table 1):

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | λₘₐₓ (nm) |

|---|---|---|---|---|

| This compound | C₉H₆ClFN₂OS | 244.68 | Cl, F, CONHNH₂ | 275, 320 |

| 3,6-Dichloro-1-benzothiophene-2-carbohydrazide | C₉H₆Cl₂N₂OS | 261.13 | Cl, CONHNH₂ | 265, 310 |

| 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide | C₁₀H₉ClN₂OS | 240.71 | Cl, CH₃, CONHNH₂ | 270, 315 |

| 3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide | C₉H₆ClFN₂OS | 244.68 | Cl, F (position 4), CONHNH₂ | 280, 325 |

Key Trends :

- Electron-withdrawing groups (Cl, F) red-shift UV-Vis absorption due to extended conjugation.

- Fluorine enhances metabolic stability compared to chlorine.

- Methyl groups increase lipophilicity but reduce solubility.

The unique combination of 3-Cl and 6-F substituents in this compound balances electronic effects, making it a versatile intermediate for synthesizing bioactive molecules.

Properties

IUPAC Name |

3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2OS/c10-7-5-2-1-4(11)3-6(5)15-8(7)9(14)13-12/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWWKYQXDCAXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351164 | |

| Record name | 3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329219-36-5 | |

| Record name | 3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide typically proceeds through the following key stages:

- Formation of the benzothiophene ring system

- Introduction of chlorine and fluorine substituents

- Conversion of the carboxyl functionality to carbohydrazide

Formation of the Benzothiophene Core

The benzothiophene ring is generally synthesized via cyclization reactions starting from substituted thiophene precursors such as 2-chlorothiophene derivatives. This involves intramolecular cyclization under controlled conditions, often catalyzed by Lewis acids or through palladium-catalyzed coupling reactions, to form the fused benzothiophene structure.

Preparation of the Carbohydrazide Group

The carbohydrazide moiety at position 2 is introduced by converting the corresponding ester or acid derivative into the hydrazide via reaction with hydrazine hydrate.

- Typical Procedure:

The ester precursor, such as methyl or ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate, is refluxed with hydrazine hydrate in ethanol for approximately 6 hours. This nucleophilic substitution (hydrazinolysis) replaces the ester group with the carbohydrazide functionality.

| Step | Reactant | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | Hydrazine hydrate in ethanol, reflux 6 h | This compound | ~78% |

Optimization of Reaction Conditions

- Temperature and Time: Refluxing at 60–80°C for 6 hours is optimal for complete conversion without decomposition.

- Stoichiometry: Using excess hydrazine hydrate improves yield by driving the reaction to completion.

- Solvent: Ethanol is preferred due to its ability to dissolve both reactants and facilitate nucleophilic attack.

- Purification: Post-reaction, the product is typically isolated by filtration, washing, and recrystallization from ethanol to achieve high purity.

Analytical Characterization During Preparation

-

- ^1H NMR confirms the hydrazide NH protons typically appearing as broad singlets near δ 9–10 ppm.

- ^13C NMR identifies the carbonyl carbon of the hydrazide around δ 160–170 ppm.

- Fluorine substitution is confirmed by characteristic coupling patterns in ^19F NMR.

Infrared Spectroscopy (FT-IR):

- Strong bands near 1650 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretch) confirm the hydrazide group.

-

- Reverse-phase HPLC with C18 columns and ESI-MS ensure purity >95% and correct molecular ion detection.

Summary Table of Preparation Steps and Conditions

| Preparation Stage | Reactants/Precursors | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzothiophene ring formation | 2-chlorothiophene derivatives | Cyclization catalysts (e.g., Lewis acids) | Controlled temperature, inert atmosphere | Variable | Key step for core scaffold |

| Halogenation (Fluorination) | Benzothiophene intermediate | Selectfluor or NFSI | Mild temperature, inert solvent | High regioselectivity | Fluorine at position 6 |

| Halogenation (Chlorination) | Benzothiophene intermediate | SO2Cl2 or NCS | Controlled temperature | High regioselectivity | Chlorine at position 3 |

| Ester formation (if needed) | Benzothiophene carboxylic acid | Methanol or ethanol, acid catalyst | Reflux | Moderate to high | Precursor for hydrazinolysis |

| Hydrazinolysis to carbohydrazide | Methyl or ethyl ester derivative | Hydrazine hydrate in ethanol | Reflux 6 h | ~78% | Final step to introduce carbohydrazide |

Research Findings and Industrial Considerations

- Industrial synthesis scales these reactions with optimized stoichiometry and continuous monitoring to maximize yield and purity.

- Reaction parameters such as solvent choice, temperature control, and reagent purity are critical for reproducibility.

- The compound’s stability under reaction conditions allows for scalable production.

- The presence of electron-withdrawing chlorine and fluorine substituents enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by hydrazine.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.

Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: Reagents like or .

Substitution: Reagents like or .

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide can be contextualized against analogous benzothiophene derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Reactivity Electron-Withdrawing vs. In contrast, the methoxy group in the carbaldehyde derivative (electron-donating) increases reactivity toward electrophiles . Functional Group Diversity: The carbohydrazide group (-CONHNH₂) in the target compound offers nucleophilic and chelating properties, distinguishing it from the carboxamide (-CONH₂) and aldehyde (-CHO) derivatives, which prioritize hydrogen bonding or condensation reactions .

Physicochemical and Bioactivity Trends Lipophilicity: The ethyl-substituted derivative (logP ~2.8 predicted) exhibits higher lipophilicity than the fluoro- and methoxy-substituted analogs, favoring membrane permeability in biological systems .

Synthetic and Industrial Applications

- The target compound’s dual halogenation (Cl, F) aligns with strategies to optimize pharmacokinetic profiles in drug design, whereas the methoxy- and ethyl-substituted variants are often intermediates in pesticidal or material science applications .

Research Findings and Limitations

While direct comparative studies on these compounds are scarce, structural analogs suggest that:

- Fluorine’s Role: The fluorine atom in the target compound may improve metabolic stability compared to non-halogenated derivatives, a common tactic in medicinal chemistry .

- Carbohydrazide Utility : The carbohydrazide moiety’s ability to form hydrazones or metal complexes could expand its utility in catalysis or chelation therapy, unlike the carboxamide’s focus on hydrogen-bond-driven bioactivity .

Limitations : Experimental data on solubility, toxicity, and biological activity for these compounds are incomplete. Further studies using tools like SHELX (for crystallography) or computational modeling are needed to validate hypotheses .

Biological Activity

3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide (CAS: 329219-36-5) is an organic compound with the molecular formula and a molecular weight of approximately 244.68 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiophene Ring : This is achieved through cyclization reactions involving precursors such as 2-chlorothiophene.

- Introduction of Halogen Substituents : Fluorine and chlorine are introduced via halogenation reactions, which can be performed using various reagents.

- Formation of the Carbohydrazide Group : This is done through reactions with hydrazine hydrate under controlled conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. The mechanism of action may involve the inhibition of bacterial growth by interfering with essential cellular processes, although specific molecular targets remain to be fully elucidated.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. For instance, it has been evaluated in vitro against various cancer cell lines, showing potential cytotoxic effects. The exact pathways and molecular interactions involved in its anticancer activity are areas of ongoing research.

Comparative Analysis with Similar Compounds

To better understand its biological activity, it is useful to compare this compound with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Unique carbohydrazide group |

| 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid | Structure | Antimicrobial | Different solubility properties |

| 3-Chloro-6-fluoro-1-benzothiophene-2-sulfonamide | N/A | Enhanced antimicrobial properties | Potentially more potent |

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiophene compounds, including this compound, showed significant inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.

- Cytotoxicity Against Cancer Cells : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values suggesting it could be a candidate for further development in cancer therapeutics.

- Mechanistic Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets involved in cell proliferation and apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves esterification of the benzothiophene core followed by hydrazide formation. For example, methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate (a precursor) is synthesized under reflux using methanol and catalytic sulfuric acid. Subsequent treatment with hydrazine hydrate at 60–80°C yields the carbohydrazide derivative. Optimizing reaction time, temperature, and stoichiometry (e.g., excess hydrazine) improves yield .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming substitution patterns (e.g., chlorine at C3, fluorine at C6). The hydrazide proton (-NH-NH) appears as a broad singlet near δ 9–10 ppm .

- FT-IR : Stretching vibrations at ~1650 cm (C=O) and 3300–3400 cm (N-H) confirm functional groups .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS ensures purity (>95%) and molecular ion verification .

Q. What in vitro biological screening assays are recommended for initial activity profiling?

- Methodological Answer : Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi) .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing Cl (C3) and F (C6) substituents increase electrophilicity at the carbonyl carbon, enhancing reactivity with nucleophiles (e.g., amines). Steric hindrance from the benzothiophene ring may slow reactions with bulky nucleophiles. Computational studies (DFT) can quantify electrophilicity indices (e.g., using Fukui functions) to predict reaction sites .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line heterogeneity, serum content). Mitigation strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays .

- Dose-Response Curves : Use ≥6 concentrations to ensure accurate IC determination .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ∆G for enzyme binding) .

Q. How can computational modeling (e.g., QSAR, molecular docking) guide structural optimization for target specificity?

- Methodological Answer :

- QSAR : Build models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .

- Docking : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase). Focus on hydrogen bonding with the hydrazide group and hydrophobic interactions with the benzothiophene core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.